
4-Acetylphenyl methyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl methyl phenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl methyl phenyl phosphate typically involves the reaction of 4-acetylphenol with methyl phenyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
4-Acetylphenol+Methyl phenyl phosphorochloridate→4-Acetylphenyl methyl phenyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl methyl phenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-acetylphenol and methyl phenyl phosphate.
Oxidation: Oxidative reactions can lead to the formation of corresponding phosphates and phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 4-Acetylphenol and methyl phenyl phosphate.
Oxidation: Corresponding phosphates and phenolic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl methyl phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphate ester chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl methyl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl diphenyl phosphate
- 4-Acetylphenyl ethyl phenyl phosphate
- 4-Acetylphenyl methyl ethyl phosphate
Uniqueness
4-Acetylphenyl methyl phenyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
918660-72-7 |
|---|---|
Molecular Formula |
C15H15O5P |
Molecular Weight |
306.25 g/mol |
IUPAC Name |
(4-acetylphenyl) methyl phenyl phosphate |
InChI |
InChI=1S/C15H15O5P/c1-12(16)13-8-10-15(11-9-13)20-21(17,18-2)19-14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
HKKMDKQGJILOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)
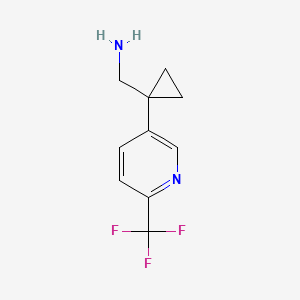
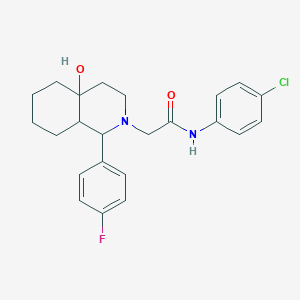
![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)

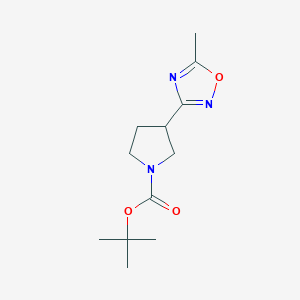
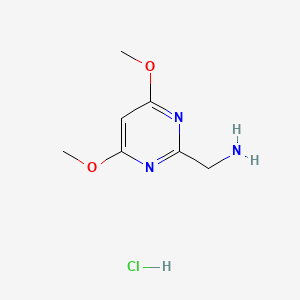

![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)

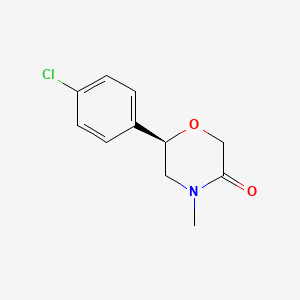
![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
